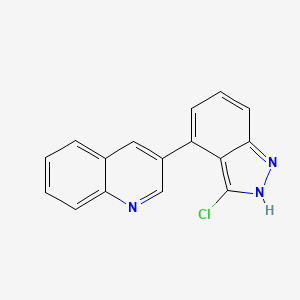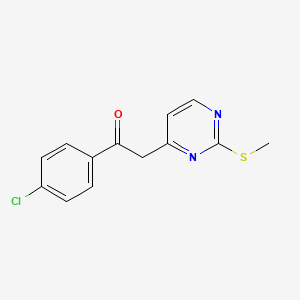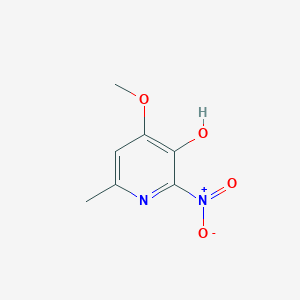
4-Methoxy-6-methyl-2-nitropyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-methyl-2-nitropyridin-3-ol is a nitropyridine derivative with a molecular formula of C8H8N2O4. This compound features a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a nitro group at the 2-position, along with a hydroxyl group at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4-methoxy-6-methylpyridin-3-ol using nitric acid and sulfuric acid under controlled temperature conditions.
Substitution Reaction: Another method involves the substitution of a suitable precursor with a nitro group using reagents like sodium nitrite and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions with stringent control over reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Reagents like halogens and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Different substituted pyridines.
Aplicaciones Científicas De Investigación
4-Methoxy-6-methyl-2-nitropyridin-3-ol is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to understand the effects of nitro-substituted pyridines on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Methoxy-6-methyl-2-nitropyridin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug design or chemical synthesis.
Comparación Con Compuestos Similares
2-Nitropyridine
3-Nitropyridine
4-Nitropyridine
2-Methoxypyridine
3-Methoxypyridine
4-Methoxypyridine
This comprehensive overview provides a detailed understanding of 4-Methoxy-6-methyl-2-nitropyridin-3-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H8N2O4 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
4-methoxy-6-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C7H8N2O4/c1-4-3-5(13-2)6(10)7(8-4)9(11)12/h3,10H,1-2H3 |
Clave InChI |
IQAPQZLJVDQJSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)[N+](=O)[O-])O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


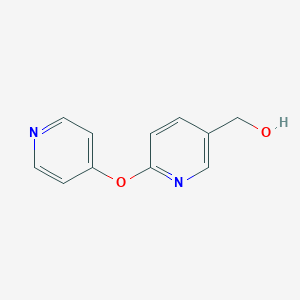
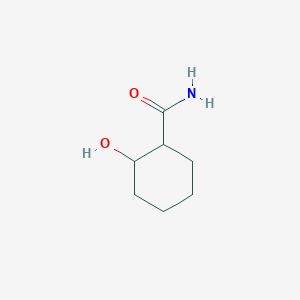
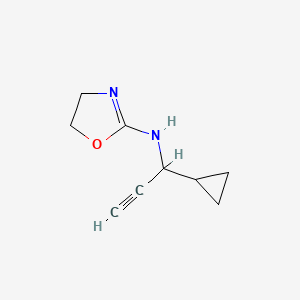
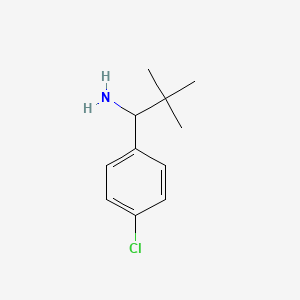
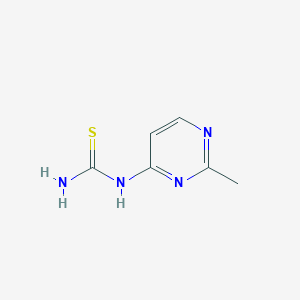
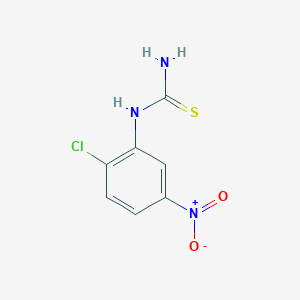
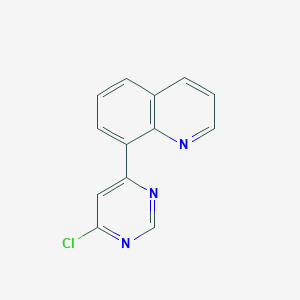
![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)
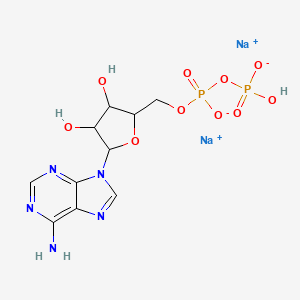
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
